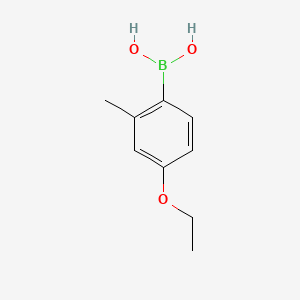

4-Ethoxy-2-methylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEQXBKSJCOKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584410 | |

| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-31-2 | |

| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-methylphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxy-2-methylphenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties and Synthetic Utility of 4-Ethoxy-2-methylphenylboronic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key organoboron intermediate in modern organic synthesis. The document details its core physical and chemical properties, spectroscopic characteristics, reactivity profile, and essential safety protocols. Designed for professionals in research and development, this guide consolidates critical data to support the effective and safe application of this versatile reagent in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction and Strategic Overview

This compound (CAS No. 313545-31-2) is a substituted arylboronic acid that has emerged as a valuable building block in synthetic chemistry. Its unique trifunctional structure—featuring a boronic acid moiety, an activating ethoxy group, and a sterically influencing methyl group—makes it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions.

The primary utility of this compound lies in its application in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups and its relatively mild conditions have cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This compound allows for the strategic introduction of a substituted phenyl ring, a common scaffold in biologically active compounds and functional materials.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 313545-31-2 | [1] |

| Molecular Formula | C₉H₁₃BO₃ | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168 °C | [1] |

| Purity | ≥95% (typically assessed by titration) | [1] |

| Synonyms | 4-Ethoxy-2-methylbenzeneboronic acid | [1] |

| Storage Conditions | Store at 2–8 °C, keep container tightly closed | [2][3] |

Structural and Spectroscopic Analysis

A thorough understanding of the compound's structure is essential for predicting its reactivity and for quality control. While specific, dedicated spectra for this compound are not publicly cataloged, its spectroscopic profile can be reliably predicted based on its constituent functional groups and data from analogous structures.

Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural verification. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region, typically between δ 6.7–7.8 ppm . Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and singlets.

-

Ethoxy Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom and will appear as a quartet around δ 4.0 ppm .

-

Ethoxy Methyl Protons (-O-CH₂-CH₃): These protons will be a triplet at approximately δ 1.4 ppm .

-

Aryl Methyl Protons (Ar-CH₃): The methyl group attached directly to the aromatic ring will be a singlet around δ 2.3–2.5 ppm .[4]

-

Boronic Acid Protons (-B(OH)₂): This signal is often broad and can be exchangeable with water in the solvent. It may appear over a wide range, typically δ 4.5–6.0 ppm , or may not be observed.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton:

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 110–160 ppm . The carbon attached to the boron atom (C-B) may show a broad signal or be difficult to observe. The carbon attached to the ethoxy group (C-O) will be significantly downfield.

-

Ethoxy Methylene Carbon (-O-CH₂-CH₃): Expected around δ 63 ppm .

-

Aryl Methyl Carbon (Ar-CH₃): Expected around δ 21 ppm .

-

Ethoxy Methyl Carbon (-O-CH₂-CH₃): Expected around δ 15 ppm .[5][6]

Reactivity Profile and Synthetic Utility

The synthetic power of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic acid and an organic halide (or triflate).[7] The reaction is valued for its mild conditions and functional group tolerance, making it a preferred method in complex molecule synthesis.[7]

The reaction proceeds via a well-established catalytic cycle involving three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.[9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative workflow. Causality: The choice of base, solvent, and palladium source is critical and depends on the specific substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must solubilize both organic and inorganic reagents.

-

Inert Atmosphere Setup: Assemble a reaction flask with a condenser and magnetic stirrer. Purge the system with an inert gas (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0–3.0 eq.).

-

Solvent and Catalyst Addition: Add the degassed solvent system. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar arylboronic acids.

Hazard Identification and Personal Protective Equipment (PPE)

Arylboronic acids are generally classified with the following hazards. A substance-specific Safety Data Sheet (SDS) should always be consulted.

| Hazard Category | GHS Classification | Recommended PPE |

| Skin Contact | H315: Causes skin irritation | Nitrile gloves, lab coat |

| Eye Contact | H319: Causes serious eye irritation | Safety goggles or face shield |

| Inhalation | H335: May cause respiratory irritation | Use in a chemical fume hood |

Safe Handling and Storage Protocol

A systematic approach to handling minimizes exposure and maintains compound integrity.

-

Engineering Controls: Always handle the solid powder in a well-ventilated chemical fume hood to prevent inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Avoid creating dust when weighing and transferring the material. Use a spatula and weigh into a container within the fume hood.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 2–8 °C as recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: Logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical properties and a robust reactivity profile. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. By adhering to the technical specifications and safety protocols outlined in this guide, researchers can effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2-methylphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-2-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. The document delves into the strategic considerations for its preparation, focusing on the highly efficient directed ortho-lithiation-borylation pathway. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the underlying chemical principles, safety precautions, and characterization methods. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of the synthesis of this valuable organoboron compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₃BO₃, is a versatile bifunctional molecule that has gained considerable attention in organic synthesis. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The unique substitution pattern of this compound, featuring an ethoxy and a methyl group on the phenyl ring, makes it a valuable synthon for introducing this specific moiety into larger molecular frameworks. This is of particular interest in drug discovery, where the modulation of electronic and steric properties of a molecule is crucial for optimizing its biological activity.

Strategic Approach to Synthesis: The Directed ortho-Lithiation-Borylation Pathway

Several synthetic routes can be envisioned for the preparation of arylboronic acids. Among these, the directed ortho-lithiation-borylation strategy stands out for its high regioselectivity and efficiency, especially for substituted arenes. This approach leverages the ability of certain functional groups, known as directing metalation groups (DMGs), to guide the deprotonation of an adjacent aromatic C-H bond by a strong organolithium base.

In the case of this compound, the ethoxy group on the starting material, 3-ethoxytoluene, serves as an effective DMG. The lone pairs of electrons on the oxygen atom of the ethoxy group coordinate to the lithium ion of the organolithium reagent (e.g., n-butyllithium), bringing the base in close proximity to the ortho-protons. This proximity effect significantly enhances the kinetic acidity of the C-H bond at the C2 position, leading to selective deprotonation at this site over other potentially acidic protons in the molecule.[1][2][3][4][5] The subsequent reaction of the resulting aryllithium intermediate with an electrophilic boron source, such as triisopropyl borate, followed by acidic work-up, yields the desired this compound.

The overall synthetic transformation is depicted in the workflow diagram below:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 3-Ethoxytoluene | 136.19 | 5.00 g | 36.7 | >98% | Commercially Available |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.2 mL | 40.4 | - | Commercially Available |

| Triisopropyl borate | 188.08 | 9.4 mL | 40.4 | >98% | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | >99.8% | Commercially Available |

| Hydrochloric acid (2 M) | 36.46 | ~50 mL | - | - | Commercially Available |

| Diethyl ether | 74.12 | 200 mL | - | - | Commercially Available |

| Hexane | 86.18 | 100 mL | - | - | Commercially Available |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Commercially Available |

Reaction Setup and Procedure

Safety Precaution: This procedure involves the use of pyrophoric (n-butyllithium) and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using flame-dried glassware and standard Schlenk line techniques. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Setup: The flask is charged with anhydrous tetrahydrofuran (80 mL) and 3-ethoxytoluene (5.00 g, 36.7 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M solution in hexanes, 16.2 mL, 40.4 mmol) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.

-

Borylation: Triisopropyl borate (9.4 mL, 40.4 mmol) is added dropwise to the reaction mixture at -78 °C over 15 minutes. The reaction is allowed to stir at -78 °C for 1 hour and then slowly warmed to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid (~50 mL) at 0 °C until the aqueous layer is acidic (pH ~1-2). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, B(OH)₂), 7.75 (d, J = 8.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 4.08 (q, J = 7.0 Hz, 2H), 2.55 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 160.5, 143.8, 137.2, 122.1, 114.9, 113.8, 63.5, 22.8, 14.8.

-

Melting Point: Literature values are typically in the range of 163-168 °C.

Mechanistic Insights and Rationale

The success of the directed ortho-lithiation-borylation hinges on a deep understanding of the underlying reaction mechanism.

Caption: Mechanism of directed ortho-lithiation-borylation.

The ethoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium atom of n-butyllithium. This brings the butyl anion into close proximity to the ortho C-H bond, facilitating its abstraction. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate boronate "ate" complex. Subsequent acidic work-up hydrolyzes the boronic ester to furnish the final this compound.

Safety and Handling Considerations

The synthesis of this compound involves several hazardous chemicals that require careful handling:

-

n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should only be handled under an inert atmosphere by trained personnel.[6]

-

Triisopropyl borate: A flammable liquid and irritant.

-

Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon prolonged exposure to air and light. Anhydrous THF should be used, and it should be tested for peroxides before use.

-

Hydrochloric Acid: A corrosive acid.

-

Arylboronic Acids: While generally stable, some boronic acids can be irritating to the skin, eyes, and respiratory tract. Appropriate PPE should be worn when handling the final product.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The directed ortho-lithiation-borylation of 3-ethoxytoluene provides a reliable and high-yielding route to this compound. This technical guide has outlined a detailed and practical protocol for its synthesis, grounded in a solid understanding of the reaction mechanism and safety considerations. The availability of this key building block through the described methodology facilitates its application in diverse areas of chemical research, particularly in the development of novel pharmaceuticals and advanced materials where precise molecular architecture is paramount.

References

A Senior Application Scientist's In-depth Technical Guide to 4-Ethoxy-2-methylphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2), a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and critical applications, with a strong emphasis on its role in Suzuki-Miyaura cross-coupling reactions. The guide offers detailed, field-proven experimental protocols, explains the underlying chemical principles, and presents data in a clear, accessible format to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists and material scientists approach the synthesis of complex molecules. Among these, the Suzuki-Miyaura reaction stands out for its functional group tolerance, mild reaction conditions, and high yields.[1][2] This reaction forges carbon-carbon bonds between organoboronic acids and organic halides.[3]

This compound is a key building block within this chemical space. Its specific substitution pattern—an activating ethoxy group para to the boronic acid and a sterically influential methyl group ortho to it—imparts unique reactivity and structural characteristics to the resulting biaryl products. These products are often core scaffolds in pharmacologically active compounds, agrochemicals, and advanced materials.[4][5] This guide will serve as a practical resource for harnessing the full potential of this valuable reagent.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 313545-31-2 |

| Molecular Formula | C9H13BO3 |

| Molecular Weight | 180.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 168 °C (lit.) |

| Solubility | Soluble in many common organic solvents (e.g., Methanol, THF, Dioxane). Insoluble in water. |

(Data sourced from various chemical suppliers and databases such as Chem-Impex and ChemicalBook).[4][6]

Safety & Handling: Organoboronic acids, including this compound, are generally considered irritants.[7] It is imperative to handle this compound in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles compliant with ANSI Z87.1 standards, chemical-resistant gloves, and a lab coat.[7][8] Avoid inhalation of dust and prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[9] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification: A Validated Approach

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Synthetic Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

1-Bromo-4-ethoxy-2-methylbenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

2 M Hydrochloric acid (aqueous)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Acetone/Hexane (for recrystallization)

Procedure:

-

Apparatus: Under a nitrogen atmosphere, equip a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

-

Grignard Initiation: Add magnesium turnings to the flask. Add a solution of 1-bromo-4-ethoxy-2-methylbenzene in anhydrous THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, a single crystal of iodine to initiate the reaction.

-

Grignard Formation: Once the reaction begins (indicated by gentle bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After completion, stir for an additional hour at room temperature.

-

Boration: In a separate flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.

-

Quenching: Slowly transfer the prepared Grignard reagent into the cold borate solution via cannula, maintaining the -78 °C temperature to control the exotherm.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 2 M HCl and stir vigorously.

-

Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system like acetone/hexane to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Case Study

The primary utility of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[4][10]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[1][3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide.[3][12]

-

Reductive Elimination: The two organic groups (R¹ and Ar) are eliminated from the palladium complex, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.[1][3]

Protocol: Coupling with 4-Iodoanisole

This protocol provides a reliable method for the synthesis of a biaryl ether, a common structural motif in medicinal chemistry.

Materials:

-

4-Iodoanisole (1.0 eq)

-

This compound (1.5 eq)

-

Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a microwave-safe vial, combine 4-iodoanisole, this compound, Pd/C, and potassium carbonate.[13]

-

Solvent Addition: Add DMF to the vial.[13]

-

Reaction: Seal the vial and heat the mixture in a microwave reactor for a specified time (e.g., 30-90 minutes) at a set temperature.[13] Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Rationale for Choices:

-

Catalyst (Pd/C): A heterogeneous catalyst that is easy to handle and remove by filtration, simplifying purification.[13]

-

Base (K₂CO₃): A common, effective, and moderately strong base sufficient to facilitate the transmetalation step.[13]

-

Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[13]

-

Microwave Heating: Often significantly reduces reaction times compared to conventional heating.[14]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in synthetic chemistry. Its utility in constructing complex biaryl structures via the robust and reliable Suzuki-Miyaura coupling reaction makes it a key tool for researchers in drug discovery, agrochemical development, and materials science.[4][5] This guide provides the essential technical information and practical protocols to enable scientists to effectively and safely incorporate this reagent into their synthetic strategies, fostering innovation and accelerating the development of novel chemical entities.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem-fan.com [chem-fan.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [m.chemicalbook.com]

- 7. fishersci.pt [fishersci.pt]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. fishersci.com [fishersci.com]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-Ethoxy-2-methylphenylboronic Acid: A Technical Guide for Researchers

Introduction

4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2) is a versatile organoboron compound increasingly utilized as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern offers steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules.[1] This guide provides an in-depth technical overview of the spectroscopic methodologies required to confirm the identity, purity, and structure of this compound.

As a Senior Application Scientist, it is understood that robust and reliable analytical data is the bedrock of reproducible research. Therefore, this document does not merely present data; it elucidates the rationale behind the acquisition and interpretation of spectroscopic information, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data.

-

Molecular Formula: C₉H₁₃BO₃[1]

-

Appearance: White to off-white crystalline powder[1]

-

Melting Point: 168 °C[1]

The structure comprises a benzene ring substituted with a boronic acid group [-B(OH)₂], an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). The relative positions of these substituents (1-borono, 2-methyl, 4-ethoxy) are critical to its reactivity and are the primary features to be confirmed by spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Predicted Analysis

While a definitive, published spectrum for this specific molecule is not widely available, we can predict the expected proton NMR spectrum with a high degree of confidence based on its structure. The spectrum is anticipated to be complex due to the substituted aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.3 | Doublet | 1H | Ar-H (ortho to -B(OH)₂) | The aromatic proton adjacent to the electron-withdrawing boronic acid group is expected to be deshielded and appear downfield. |

| ~6.8 - 6.6 | Doublet of Doublets | 1H | Ar-H (meta to -B(OH)₂) | This proton will be influenced by both the ortho methyl group and the para ethoxy group, leading to a more complex splitting pattern. |

| ~6.6 - 6.5 | Doublet | 1H | Ar-H (ortho to -OCH₂CH₃) | The electron-donating nature of the ethoxy group will shield this proton, shifting it upfield. |

| ~4.8 - 5.5 | Broad Singlet | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are exchangeable and typically appear as a broad signal. |

| ~4.0 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are split by the adjacent methyl protons. |

| ~2.4 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethoxy group are split by the adjacent methylene protons. |

¹³C NMR Spectroscopy: Predicted Analysis

Proton-decoupled ¹³C NMR provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | Ar-C-O | The aromatic carbon attached to the electronegative oxygen of the ethoxy group will be significantly deshielded. |

| ~140 | Ar-C-CH₃ | The carbon bearing the methyl group. |

| ~135 | Ar-C-H | Aromatic methine carbon. |

| ~130 (broad) | Ar-C-B(OH)₂ | The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. |

| ~115 | Ar-C-H | Aromatic methine carbons shielded by the ethoxy group. |

| ~112 | Ar-C-H | Aromatic methine carbons shielded by the ethoxy group. |

| ~63 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |

| ~22 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

| ~15 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize the exchange of the B(OH)₂ protons with residual water.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Referencing: Use the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Referencing: Use the solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~39.52 ppm).

-

References

Navigating the Labyrinth of Solubility: A Technical Guide to 4-Ethoxy-2-methylphenylboronic Acid for the Modern Researcher

Abstract

4-Ethoxy-2-methylphenylboronic acid stands as a pivotal reagent in contemporary organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions which are fundamental to the creation of novel pharmaceuticals and advanced materials.[1] However, its effective application is intrinsically linked to a comprehensive understanding of its solubility in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this compound, addressing the inherent complexities and offering a robust framework for its practical application. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes data from analogous boronic acids, outlines detailed experimental protocols for solubility determination, and explores the key physicochemical factors that govern its dissolution.

Introduction: The Duality of Boronic Acids

Boronic acids are a fascinating class of compounds, serving as versatile building blocks in synthetic chemistry.[2] Their utility, however, is often tempered by their unique and sometimes challenging physicochemical properties. This compound, a white to off-white crystalline powder with a melting point of 168 °C, is no exception.[1][3] A primary challenge in defining the solubility of boronic acids lies in their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the acid and its anhydride is influenced by factors such as solvent and the nature of substituents on the aryl ring, leading to variability in commercially available samples and complicating the acquisition of reproducible solubility data.[4] In fact, this compound is often supplied with the specification that it "contains varying amounts of Anhydride".

Physicochemical Properties at a Glance

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BO₃ | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

| Melting Point | 168 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Deconstructing Solubility: Theoretical and Practical Considerations

The solubility of a boronic acid is a multifactorial phenomenon. The interplay of solute-solvent interactions, dictated by polarity, hydrogen bonding capabilities, and the specific substituents on the phenyl ring, governs the extent of dissolution.

The Influence of Solvent Polarity

Generally, the solubility of phenylboronic acids correlates positively with the polarity of the solvent.[4] Based on studies of phenylboronic acid, a close structural analog, we can anticipate the following trends for this compound:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone) are expected to be effective solvents for this compound.[4][6]

-

Moderate Solubility: Chloroform is likely to exhibit moderate solvating power.[4][6]

-

Low Solubility: Nonpolar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) are anticipated to be poor solvents for this compound.[4][6][7]

The Role of Substituents

The ethoxy and methyl groups on the phenyl ring of the title compound influence its solubility profile. The introduction of an isobutoxy group to the phenylboronic acid ring, for example, has been shown to generally increase solubility in most organic solvents.[5][8] This suggests that the ethoxy group in this compound may enhance its solubility in organic media compared to the parent phenylboronic acid.

The Boroxine Conundrum: A Practical Hurdle

As previously mentioned, the equilibrium between the boronic acid and its boroxine anhydride presents a significant challenge for obtaining consistent solubility data.[4] The presence of the less soluble trimeric boroxine species can lead to an underestimation of the true solubility of the monomeric acid.[9] Researchers should be cognizant of this equilibrium when preparing solutions and interpreting solubility data.

A Robust Protocol for Experimental Solubility Determination: The Dynamic Method

Given the absence of extensive published quantitative data for this compound, a reliable experimental protocol is paramount. The dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a well-established and dependable technique for determining the solubility of boronic acids.[5][10]

Experimental Workflow

Caption: Dynamic Method Workflow for Solubility Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.

-

-

Heating and Stirring:

-

The vessel is connected to a circulating bath to allow for precise temperature control.

-

The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure thermal equilibrium.[10]

-

-

Turbidity Measurement:

-

The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by using a luminance probe or observing the scattering of a laser beam passing through the solution.[10]

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[10]

-

-

Data Collection:

-

Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

-

Enhancing Aqueous Solubility: The Role of Diols

While this guide primarily focuses on organic solvents, it is pertinent to mention a key strategy for enhancing the aqueous solubility of boronic acids. Boronic acids can form reversible boronate esters with diols, such as mannitol.[9] This complexation can lead to a significant increase in aqueous solubility, an effect attributed to the lowering of the pKa of the boronic acid.[9] This principle is crucial in the formulation of boronic acid-containing pharmaceuticals.

Conclusion: Empowering the Researcher

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. While the inherent complexities of boronic acid chemistry, particularly the acid-boroxine equilibrium, necessitate a nuanced approach, this guide provides a robust framework for navigating these challenges. By leveraging the principles of solvent polarity and substituent effects, and by employing rigorous experimental methodologies such as the dynamic method, researchers can confidently determine the solubility of this compound in their solvent systems of interest. This knowledge will undoubtedly pave the way for more efficient reaction optimization, streamlined purification processes, and the accelerated development of innovative chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. This compound CAS#: 313545-31-2 [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Ethoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Drug Discovery

Foreword: The Enduring Utility of Phenylboronic Acids in Synthetic Chemistry

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for the formation of carbon-carbon bonds. Central to the success of this reaction is the use of organoboron compounds, with arylboronic acids standing out for their stability, ease of handling, and broad functional group tolerance.[1][2] This guide delves into the key structural features and applications of a specific, highly functionalized member of this class: 4-Ethoxy-2-methylphenylboronic acid. Its unique substitution pattern offers steric and electronic properties that are of significant interest to researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, from its fundamental molecular structure to its practical applications in the synthesis of biologically active compounds.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 313545-31-2) is a white to off-white crystalline solid with the molecular formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol .[3] It typically has a melting point in the range of 163-168 °C.[4]

| Property | Value | Source(s) |

| CAS Number | 313545-31-2 | [3] |

| Molecular Formula | C₉H₁₃BO₃ | [3] |

| Molecular Weight | 180.01 g/mol | [3] |

| Melting Point | 163-168 °C | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Predicted pKa | 9.06 ± 0.58 | [4] |

The core of its structure is a benzene ring substituted with three key functional groups: a boronic acid [-B(OH)₂], an ethoxy [-OCH₂CH₃] group, and a methyl [-CH₃] group. The spatial arrangement of these substituents dictates the molecule's reactivity and utility in organic synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Ethoxy-2-methylphenylboronic acid

Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of reactions developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan.[1][2][3] First reported by Akira Suzuki in 1979, this reaction facilitates the formation of C-C bonds by coupling an organoboron species (typically a boronic acid) with an organohalide.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as one of the most powerful and widely used transformations in modern organic chemistry.[3][5][6] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]

This guide focuses on a specific, yet highly relevant, building block in Suzuki-Miyaura couplings: 4-Ethoxy-2-methylphenylboronic acid . This reagent is instrumental in the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[7] The presence of the ethoxy and methyl groups on the phenyl ring introduces specific steric and electronic properties that can influence reactivity and provide access to unique chemical space, a critical aspect in drug discovery and materials science.[7][8][9][10] The ortho-methyl group, in particular, introduces steric hindrance that can present challenges, making a well-defined protocol essential for successful coupling.[11][12][13]

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling, a detailed, field-proven protocol for the use of this compound, and insights into the mechanistic underpinnings of the reaction to empower researchers to troubleshoot and adapt the methodology for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][14]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[1][2][3] The reactivity of the organohalide in this step generally follows the trend I > Br > OTf >> Cl.[1]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. The presence of a base is essential for this step.[4][5][15] The base activates the boronic acid, forming a more nucleophilic boronate species (R²-B(OR)₃⁻), which then facilitates the exchange of the halide or other anionic ligand on the palladium with the R² group from the boronate.[4][5][15]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond in the product (R¹-R²).[1][2][14] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reagent Preparation and Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[15]

-

-

Catalyst Preparation:

-

In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of toluene.

-

Rationale: The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition to palladium black, and modulates its reactivity.[1][16]

-

-

Reaction Assembly:

-

Add 10 mL of toluene and 2 mL of deionized water to the round-bottom flask containing the substrates and base.[17]

-

Rationale: The use of a biphasic solvent system is common in Suzuki couplings, with the aqueous phase dissolving the inorganic base and facilitating the formation of the active boronate species.[4]

-

Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling of the boronic acid.[1]

-

After degassing, add the catalyst solution to the reaction mixture via syringe.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser and heat the reaction mixture to 85-90 °C under an inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

-

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides general guidelines for optimization.

| Parameter | Typical Range/Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand | The choice of catalyst and ligand is crucial and often substrate-dependent. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be highly effective.[16][18] |

| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for cost and environmental reasons. Highly active catalyst systems can allow for loadings well below 1 mol%.[12][18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings.[15] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system must be able to dissolve the organic substrates and facilitate the interaction with the aqueous base.[1][4] |

| Temperature | Room temperature to reflux | The required temperature depends on the reactivity of the coupling partners. More challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, often require elevated temperatures.[12] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh, high-quality catalyst.- Ensure thorough degassing to remove oxygen.[1]- Screen different solvent systems to improve solubility.[19]- Screen a variety of bases and solvents.[15][19] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Rigorously degas the reaction mixture.[1]- Ensure the Pd(II) precatalyst is effectively reduced to Pd(0) in situ. |

| Protodeborylation (Loss of Boronic Acid Group) | - Presence of water and/or acid- Elevated temperatures | - Use anhydrous conditions if possible, though water is often necessary.- Minimize reaction time and temperature. |

| Dehalogenation of Aryl Halide | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base.- This can be a competing pathway, especially with electron-rich aryl halides.[1] |

| Catalyst Decomposition (Formation of Palladium Black) | - Inadequate ligand concentration or stability | - Increase the ligand-to-palladium ratio.- Use a more robust ligand.[20] |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds, and this compound serves as a valuable building block in this context. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to optimization and troubleshooting are key to achieving high yields and purity. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient synthesis of novel and complex molecular targets.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. byjus.com [byjus.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Use of 4-Ethoxy-2-methylphenylboronic Acid in Modern Pharmaceutical Synthesis

Abstract

In the landscape of modern medicinal chemistry, the quest for modular and efficient synthetic methodologies is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of 4-Ethoxy-2-methylphenylboronic acid, a versatile building block in pharmaceutical synthesis. We will dissect its application in the Suzuki-Miyaura coupling, offering a detailed experimental protocol, mechanistic insights, and the strategic rationale behind its use in constructing the complex molecular architectures required for drug discovery and development.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boron-containing compounds, once viewed with skepticism in medicinal chemistry, have undergone a profound re-evaluation.[1] This shift was catalyzed by the success of drugs like Bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved for treating multiple myeloma.[1][2] This milestone demystified concerns about toxicity and highlighted the unique chemical properties that the boronic acid moiety can confer upon a molecule, including stability, versatile reactivity, and low toxicity.[1]

Arylboronic acids are particularly valued as building blocks in organic synthesis.[1][3] Their stability, ease of handling, and favorable reactivity profile make them ideal reagents for forming carbon-carbon bonds, a fundamental process in assembling pharmacologically active compounds.[4][5][6] Among the vast library of available arylboronic acids, this compound offers a unique substitution pattern that is of significant interest to pharmaceutical chemists. The ethoxy group can act as a hydrogen bond acceptor and modulate lipophilicity, while the methyl group provides steric influence and can block metabolic pathways, both of which are critical parameters in tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Attributes of this compound:

| Property | Value |

| CAS Number | 313545-31-2 |

| Molecular Formula | C9H13BO3 |

| Molecular Weight | 180.01 g/mol |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |

| Significance in Pharma | Introduction of a substituted phenyl moiety to modify bioactivity and pharmacokinetic properties.[3][4][7] |

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[5][8][9] Its discovery was a watershed moment in organic synthesis, earning its pioneers the Nobel Prize in Chemistry in 2010. The reaction is celebrated for its mild conditions, high functional group tolerance, and general reliability, making it a workhorse in the pharmaceutical industry.[10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8][11]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[8][9] This is often the rate-determining step.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Below is a diagram illustrating this fundamental process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |

| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 eq | 2.0 | 374 mg |

| This compound | 313545-31-2 | 180.01 | 1.2 eq | 2.4 | 432 mg |

| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 eq (3 mol%) | 0.06 | 69 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 eq | 5.0 | 691 mg |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 15 mL |

| Water (degassed) | 7732-18-5 | 18.02 | - | - | 5 mL |

Step-by-Step Methodology

-

Inert Atmosphere Preparation: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (374 mg, 2.0 mmol), this compound (432 mg, 2.4 mmol), and potassium carbonate (691 mg, 5.0 mmol).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol) to the flask.

-

Expertise & Experience: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) catalyst precursor suitable for a wide range of Suzuki couplings. While more advanced catalysts exist, "Tetrakis" is an excellent starting point for robust transformations.[13]

-

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.

-

Trustworthiness: This degassing procedure (sparging or freeze-pump-thaw) is critical. It removes dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive state and promote unwanted side reactions. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[8]

-

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours.

-

Expertise & Experience: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Trustworthiness: The aqueous wash removes the inorganic base and boron byproducts. Multiple extractions ensure complete recovery of the desired product from the aqueous phase.

-

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

General Workflow Visualization

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While this compound is not classified as acutely toxic, it requires careful handling.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[14][15][16]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[14][15] In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15][17]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14][15]

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for pharmaceutical synthesis. Its utility in the Suzuki-Miyaura coupling allows for the efficient and predictable construction of biaryl structures, which are prevalent motifs in a wide range of therapeutic agents.[4][7] The protocol and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this valuable building block. As synthetic methodologies continue to advance, the strategic application of well-designed boronic acids will undoubtedly remain at the forefront of innovation, enabling the synthesis of the next generation of life-saving medicines.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. agilent.com [agilent.com]

Application Notes: 4-Ethoxy-2-methylphenylboronic Acid as a Versatile Building Block in Agrochemical Synthesis

Abstract

The relentless demand for novel, effective, and environmentally benign agrochemicals necessitates innovative synthetic strategies and the utilization of versatile chemical building blocks. Arylboronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide focuses on 4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2), a specialized arylboronic acid derivative, and elucidates its application in the synthesis of key agrochemical intermediates. We provide a detailed, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, showcasing the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, a crucial precursor to the pyrethroid ether insecticide, Etofenprox. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries, offering insights into reaction mechanisms, experimental design, and practical execution.

Introduction: The Strategic Importance of Substituted Arylboronic Acids

The biaryl motif is a privileged structure in a vast array of biologically active molecules, including many leading fungicides, herbicides, and insecticides.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2]

This compound offers a unique combination of steric and electronic properties. The ethoxy group at the 4-position is a key feature in several active agrochemical compounds, while the ortho-methyl group can influence the dihedral angle of the resulting biaryl structure, potentially enhancing biological efficacy or modulating physical properties. Its primary utility lies in its ability to readily participate in palladium-catalyzed reactions to introduce the 4-ethoxy-2-methylphenyl moiety into a target molecule.[3]

This application note demonstrates a strategic application of this building block in a convergent synthesis of a key intermediate for Etofenprox, a broad-spectrum insecticide known for its efficacy against a wide range of pests on crops like rice, fruits, and vegetables.[4][5] While traditional syntheses of Etofenprox intermediates often rely on multi-step linear sequences, the proposed Suzuki-Miyaura approach offers a powerful alternative for creating the core carbon skeleton.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 313545-31-2 | [3] |

| Molecular Formula | C₉H₁₃BO₃ | [3] |

| Molecular Weight | 180.01 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 168 °C (lit.) | [3] |

| Storage | Store at 2 - 8 °C, under inert atmosphere | [3] |

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

| STOT = Specific Target Organ Toxicity |

Researchers must consult the full Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.[6][7]

Core Application: Synthesis of an Etofenprox Intermediate

We present a robust protocol for the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, a direct precursor to Etofenprox, via a Suzuki-Miyaura cross-coupling reaction. This approach couples this compound with a suitable C(sp³) electrophile, 2-bromo-2-methylpropan-1-ol. The use of unactivated alkyl halides in Suzuki couplings is a significant area of research, and while challenging, successful protocols have been established.[8]

Reaction Principle & Mechanism

The reaction proceeds via a well-established palladium catalytic cycle. The causality behind the choice of reagents is critical for understanding and troubleshooting the protocol.

-

Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 2-bromo-2-methylpropan-1-ol, forming a Pd(II) intermediate. This is often the rate-limiting step for alkyl halides.

-

Transmetalation : The boronic acid is activated by the base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers the 4-ethoxy-2-methylphenyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments (the aryl and alkyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Expected observations and checkpoints are included to ensure the reaction is proceeding correctly.

Materials:

-

This compound (1.0 eq, 1.80 g, 10.0 mmol)

-

2-Bromo-2-methylpropan-1-ol (1.2 eq, 1.84 g, 12.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 219 mg, 0.3 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq, 4.15 g, 30.0 mmol)

-

1,4-Dioxane, anhydrous (50 mL)

-

Deionized Water, degassed (10 mL)

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, nitrogen/argon line)

Procedure:

-

Reaction Setup: To a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.80 g), Pd(dppf)Cl₂ (219 mg), and potassium carbonate (4.15 g).

-

Causality Note: Using an anhydrous, powdered base is crucial. Clumps can lead to poor mixing and inconsistent reaction rates. Pd(dppf)Cl₂ is chosen for its robustness and effectiveness in a wide range of coupling reactions, including those with challenging substrates.

-

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Causality Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. A thorough purge is essential to prevent catalyst degradation and formation of side products like homocoupled boronic acid.

-

-

Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (50 mL) and degassed water (10 mL) via syringe. Stir the mixture for 10 minutes to ensure dissolution and suspension. Then, add 2-bromo-2-methylpropan-1-ol (1.84 g) via syringe.

-

Causality Note: A biphasic solvent system (dioxane/water) is highly effective for Suzuki couplings. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

-

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

-

Observation: The mixture should be a dark reddish-brown to black suspension.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots every 2 hours. The reaction is typically complete within 8-16 hours.

-

Self-Validation: A successful reaction is indicated by the consumption of the boronic acid and the appearance of a new, less polar spot corresponding to the product on the TLC plate.

-

-